molecular formula C22H11ClF3N3 B2922318 1-(4-chlorophenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-81-2

1-(4-chlorophenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2922318
CAS No.: 901247-81-2
M. Wt: 409.8
InChI Key: OFETZQWCIWAGBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a sophisticated tricyclic heteroaromatic compound offered as a high-purity building block for advanced medicinal chemistry and drug discovery research. Its molecular framework, based on the pyrazolo[4,3-c]quinoline scaffold, is of significant interest in the development of potential therapeutic agents . Pyrazoloquinoline derivatives have demonstrated potent bioactivities in scientific studies, particularly as inhibitors of key inflammatory mediators. Related analogues have been shown to significantly suppress nitric oxide (NO) production and inhibit the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in activated macrophages, suggesting a promising mechanism for anti-inflammatory research applications . Furthermore, the structural motif of substituting the core with halogenated phenyl rings, as seen in this compound, is a established strategy to enhance biological activity and modulate physicochemical properties . The presence of multiple fluorine and chlorine atoms is designed to improve metabolic stability and membrane permeability. This compound is strictly intended for research use in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. Researchers handling this product are responsible for ensuring safe laboratory practices and compliance with all applicable local and national regulations.

Properties

IUPAC Name

1-(4-chlorophenyl)-6,8-difluoro-3-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H11ClF3N3/c23-13-3-7-16(8-4-13)29-22-17-9-15(25)10-19(26)21(17)27-11-18(22)20(28-29)12-1-5-14(24)6-2-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFETZQWCIWAGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-6,8-difluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family. It has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article provides a detailed examination of its biological activity, including synthesis, mechanisms of action, and comparative studies with related compounds.

  • Molecular Formula : C22H11ClF3N3
  • Molecular Weight : 409.8 g/mol
  • LogP : 6.0505 (indicating high lipophilicity)
  • Polar Surface Area : 23.48 Ų
  • Hydrogen Bond Acceptors : 2

The structural features of this compound contribute to its biological activity. The presence of multiple fluorine atoms and a chlorine substituent enhances its electronic properties, influencing its interaction with biological targets.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[4,3-c]quinoline, including the compound , exhibit significant anti-inflammatory effects. A study evaluating various pyrazolo[4,3-c]quinoline derivatives demonstrated their capability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. Notably:

  • Mechanism : The compound inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
  • Potency : The IC50 values for some derivatives were as low as 0.39 μM, indicating strong inhibitory effects on NO production.

Anticancer Properties

The compound is also being investigated for its anticancer potential. In various studies:

  • Cell Lines Tested : It has shown efficacy against multiple cancer cell lines.
  • Mechanism of Action : The anticancer activity is believed to involve apoptosis induction and cell cycle arrest in cancer cells.

Comparative Studies

A comparative analysis of similar compounds reveals that the unique combination of chlorophenyl and difluoro substitutions enhances the biological activity of this compound relative to others in its class.

Compound NameKey FeaturesBiological Activity
This compoundChlorophenyl and difluoro substitutionsAnti-inflammatory, Anticancer
3-amino-4-(para-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinolineHydroxy substitutionInhibits NO production
4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acidAmino acid derivativeAnticancer properties

Study 1: Anti-inflammatory Effects

In a controlled experiment involving LPS-stimulated RAW 264.7 cells, the compound displayed significant inhibition of NO production:

  • Results : At a concentration of 10 μM, it reduced NO levels by over 70%.
  • : This suggests that the compound could be developed as a therapeutic agent for inflammatory diseases.

Study 2: Anticancer Efficacy

A study assessing the cytotoxic effects on human cancer cell lines showed that this pyrazoloquinoline derivative induced apoptosis:

  • Results : The compound exhibited IC50 values ranging from 5 to 15 μM across different cell lines.
  • : These findings support further exploration into its use as an anticancer drug.

Future Directions

The ongoing research aims to optimize the structure of this compound to enhance its efficacy and reduce potential cytotoxicity. The development of analogs with varied substitutions may lead to more potent derivatives with improved selectivity for specific biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogs and their substituent variations are summarized below:

Compound ID Position 1 Position 3 Positions 6/8 Biological Activity (IC₅₀ or Key Finding) Reference
Target Compound 4-Chlorophenyl 4-Fluorophenyl 6,8-Difluoro Not reported (inferred COX-2/iNOS inhibition) -
F6 4-Chlorophenyl 3-Methyl 6-Fluoro Fluorescence properties studied
2i - 4-Hydroxyphenyl - Anti-inflammatory (NO inhibition: IC₅₀ ≈ 1400W)
5p 4-Methylquinolin-2-yl 4-Chlorophenyl - Antimalarial (synthesis described)
901267-41-2 2,3-Dimethylphenyl Phenyl 6,8-Difluoro Molecular weight: 385.4 g/mol
901005-07-0 4-Chlorophenyl 3-Methoxyphenyl 8-Ethoxy Molecular weight: 429.9 g/mol

Key Observations:

  • Anti-Inflammatory Activity: Compound 2i (4-hydroxyphenyl at position 3) shows potent NO inhibition, suggesting that polar groups at position 3 improve anti-inflammatory efficacy. The target compound’s 4-fluorophenyl group may offer a balance between hydrophobicity and moderate polarity .

Crystallographic and Conformational Comparisons

  • Torsion Angles: In a related 1-(4-chlorophenyl)-6,8-diphenyl analog , the 1-aryl ring exhibits a torsion angle of ~75.2° to avoid steric clashes with the pyrazoloquinoline core. The 6-aryl ring is twisted at −59.2° to minimize lone-pair repulsions. The target compound’s 6,8-difluoro groups likely enforce a planar quinoline ring, reducing conformational flexibility and enhancing π-π stacking with biological targets .
  • Dihedral Angles: Pyrazole derivatives with fluorophenyl groups (e.g., ) show dihedral angles <10° between the pyrazole and fluorophenyl rings, favoring coplanarity and strong intermolecular interactions. The target compound’s 4-fluorophenyl group may adopt a similar near-planar orientation .

Q & A

Q. What synthetic methodologies are commonly employed to prepare pyrazolo[4,3-c]quinoline derivatives, and how are halogen substituents introduced?

The synthesis of pyrazolo[4,3-c]quinolines typically involves cyclization strategies. For example, 2,4-dichloroquinoline-3-carbonitrile serves as a key starting material, enabling the introduction of amino groups via nucleophilic substitution reactions . Halogen substituents (e.g., Cl, F) are often incorporated using halogenated aryl aldehydes or ketones in multicomponent reactions. For instance, 4-chlorobenzaldehyde and 4-fluorophenyl derivatives are used to install chlorophenyl and fluorophenyl groups at specific positions . Reaction conditions such as iodine catalysis in THF at elevated temperatures (338 K) have been reported for similar quinoline syntheses .

Q. How is X-ray crystallography utilized to resolve molecular conformations and intermolecular interactions in halogenated pyrazoloquinolines?

X-ray diffraction studies reveal non-planar geometries in pyrazoloquinoline derivatives due to steric and electronic effects. For example, deviations of up to 0.169 Å from planarity in the benzoquinoline moiety and dihedral angles of 71.1° between aryl rings have been observed . Intermolecular interactions, such as π–π stacking (Cg···Cg distances: ~3.78 Å) and C–H···π hydrogen bonding, stabilize crystal packing. These structural insights guide the design of derivatives with tailored solid-state properties .

Q. What analytical techniques are critical for characterizing pyrazoloquinoline derivatives?

Key methods include:

  • NMR spectroscopy : To confirm substituent positions (e.g., 1H NMR chemical shifts at δ 8.47–7.24 ppm for aromatic protons) .
  • Mass spectrometry : For molecular weight validation (e.g., average mass 352.74 g/mol for trifluoromethyl-substituted analogs) .
  • Melting point analysis : Used to assess purity (e.g., m.p. 185–187°C for 6-fluoro-3-methyl derivatives) .

Advanced Research Questions

Q. How do halogen substituents (Cl, F) and their positions influence the photophysical and thermal properties of pyrazoloquinolines?

Substituents significantly alter optical behavior. For example:

  • Fluorine at position 6 enhances fluorescence quantum yield due to reduced non-radiative decay.
  • Chlorine at the 4-position increases thermal stability (decomposition temperatures >300°C) by strengthening intermolecular interactions .
  • Electron-withdrawing groups (e.g., -CF3) redshift absorption maxima (λem = 444.5 nm in cyclohexane) . Systematic comparisons using UV-vis and differential scanning calorimetry (DSC) are recommended to quantify these effects .

Q. What strategies address contradictions in reported biological activities of halogenated pyrazoloquinolines?

Discrepancies in bioactivity data (e.g., anticancer vs. antimalarial efficacy) may arise from:

  • Substituent positional isomerism : For example, meta- vs. para-fluorophenyl groups exhibit distinct binding affinities .
  • Crystallographic polymorphism : Variations in solid-state packing (e.g., π–π interactions) can alter solubility and bioavailability .
    To resolve contradictions, researchers should standardize assays (e.g., fixed cell lines, consistent IC50 protocols) and correlate activities with computational docking studies.

Q. How can mechanistic insights into cyclization reactions improve the yield of pyrazolo[4,3-c]quinolines?

Cyclization efficiency depends on:

  • Catalyst selection : PdCl2(PPh3)2 and PCy3 enhance cross-coupling in Suzuki-Miyaura reactions (e.g., 78% yield for 4-methoxyphenyl derivatives) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization by stabilizing transition states .
  • Temperature control : Slow evaporation of ethanol yields single crystals for structural validation, minimizing side reactions . Kinetic studies using in-situ IR or HPLC monitoring are advised to optimize reaction pathways.

Q. What role do computational methods play in predicting the reactivity of pyrazoloquinoline intermediates?

Density functional theory (DFT) calculations can:

  • Map electron density distributions to identify reactive sites (e.g., electrophilic C3 in pyrazoloquinoline cores) .
  • Predict regioselectivity in halogenation reactions (e.g., fluorination at C6 vs. C8) based on frontier molecular orbital interactions.
  • Simulate π-stacking energies to design derivatives with enhanced crystallinity .

Methodological Recommendations

  • Synthetic Protocols : Use iodine-catalyzed cyclization in THF for amino-substituted derivatives and Pd-catalyzed cross-coupling for aryl-functionalized analogs .
  • Structural Analysis : Combine X-ray crystallography with Hirshfeld surface analysis to quantify intermolecular interactions .
  • Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals in polyhalogenated systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.